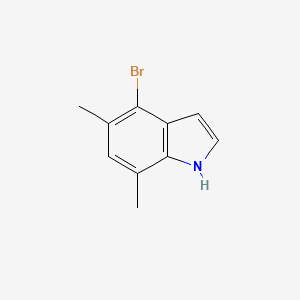

4-Bromo-5,7-dimethyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYFCJCFLFZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694632 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-53-2 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Indole Derivatives in Modern Chemical and Biological Research

The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural and synthetic compounds, making it a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov The versatility of the indole ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com

Indole derivatives are at the forefront of drug discovery and development, demonstrating significant therapeutic potential across numerous disease areas. mdpi.comnih.gov Research has extensively documented their roles as anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective agents. nih.govopenmedicinalchemistryjournal.com For instance, the anti-inflammatory drug Indomethacin features an indole core, and various indole alkaloids like reserpine (B192253) have been used as antihypertensive medications. mdpi.comopenmedicinalchemistryjournal.comrsc.org The ability of the indole scaffold to be readily functionalized at multiple positions allows chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, leading to the development of novel and more effective therapeutic agents. mdpi.comfrontiersin.org This structural versatility underpins the continuous and intensive investigation of indole-based compounds in the quest for new medicines. bohrium.commdpi.com

Table 2: Examples of Biologically Active Indole Derivatives

| Compound Name | Therapeutic Application/Biological Activity |

|---|---|

| Indomethacin | Anti-inflammatory drug (NSAID). mdpi.comopenmedicinalchemistryjournal.com |

| Sunitinib | Anticancer agent (tyrosine kinase inhibitor). mdpi.com |

| Reserpine | Antihypertensive and antipsychotic agent. mdpi.comrsc.org |

| Melatonin | Hormone with antioxidant properties. openmedicinalchemistryjournal.com |

| Vinblastine | Anticancer agent (tubulin polymerization inhibitor). rsc.org |

| Delavirdine | Antiviral agent (for HIV treatment). bohrium.com |

Overview of the Specific Research Trajectory for Halogenated and Alkylated Indole Scaffolds

The strategic modification of the indole (B1671886) nucleus with halogen atoms and alkyl groups represents a significant and highly productive trajectory in chemical and pharmaceutical research. These two classes of substituents, while simple, profoundly influence the physicochemical and biological properties of the parent indole scaffold.

Halogenated indole scaffolds are of particular interest in drug discovery. The incorporation of halogens like chlorine, bromine, or fluorine can dramatically alter a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability, and binding affinity to target proteins. frontiersin.org Halogen atoms can act as "chemical handles," providing a site for further synthetic modifications, and can participate in halogen bonding, an important interaction in drug-receptor binding. frontiersin.org Approximately 25% of licensed drugs are organohalogens, underscoring the importance of this functional group in medicinal chemistry. frontiersin.org Research into halogenated spirooxindoles, a related class, has revealed potent anticancer activity through mechanisms like kinase inhibition and modulation of key cell signaling pathways. nih.govrsc.org

Alkylated indole scaffolds are also central to the functionalization and diversification of indole-based compounds. Alkylation, the addition of alkyl groups, is a fundamental method for exploring structure-activity relationships (SAR). frontiersin.org The size, shape, and position of alkyl substituents can impact a molecule's steric and electronic properties, influencing how it fits into a biological target's binding site. cymitquimica.com The development of efficient methods for the site-selective alkylation of the indole ring, such as at the C2 position, is an active area of research, enabling the synthesis of complex, multi-substituted indole derivatives with potential applications as novel therapeutic agents. frontiersin.org The combination of both halogenation and alkylation on a single indole scaffold, as seen in 4-Bromo-5,7-dimethyl-1H-indole, provides a powerful platform for generating diverse molecular architectures with finely tuned properties for targeted biological applications.

Rationale for Focused Investigation on 4 Bromo 5,7 Dimethyl 1h Indole

The focused investigation of 4-Bromo-5,7-dimethyl-1H-indole is driven by its unique structural features, which make it a highly strategic building block for synthetic chemistry and drug discovery. The rationale for its importance stems from the specific combination and positioning of its bromo and dimethyl substituents on the indole (B1671886) core.

The bromine atom at the C4 position is a key functional group that significantly enhances the synthetic utility of the molecule. lookchem.com This halogen serves as a versatile handle for a variety of powerful chemical reactions, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and electrophilic aromatic substitutions. lookchem.com This reactivity allows for the precise and controlled introduction of a wide range of other functional groups or complex molecular fragments at this position, enabling the systematic exploration of structure-activity relationships in newly synthesized derivatives.

Therefore, the focused investigation of this compound is rationalized by its role as a versatile and precisely functionalized scaffold. It provides researchers with a starting material that has a pre-defined substitution pattern and a highly reactive site for further elaboration, making it an ideal candidate for constructing libraries of novel and complex indole derivatives for screening in pharmaceutical and materials science research. lookchem.com

Unveiling the Synthetic Pathways to this compound

The synthesis of specifically substituted indole derivatives is a cornerstone of medicinal chemistry and materials science. Among these, this compound stands as a molecule of interest, presenting unique challenges and opportunities in its synthetic preparation. This article delves into the chemical methodologies for obtaining this compound, exploring both traditional and modern, greener approaches.

Computational and Theoretical Investigations of 4 Bromo 5,7 Dimethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are cornerstones of these investigations.

Illustrative DFT-Calculated Electronic Properties for a Substituted Indole (B1671886) Analog

| Property | Calculated Value |

| Total Energy | -2345.67 Hartrees |

| Dipole Moment | 2.15 Debye |

| Polarizability | 25.4 ų |

Note: The data in this table is illustrative and based on typical values for similar bromo-substituted indole derivatives, as specific data for 4-Bromo-5,7-dimethyl-1H-indole is not available.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate descriptions of the ground and excited state properties of molecules. For this compound, ab initio calculations could be used to precisely determine its electronic energy levels and to simulate its electronic absorption spectra, providing insights into how the molecule interacts with light.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing bromine atom and electron-donating methyl groups would influence the energies of these orbitals.

Illustrative Frontier Molecular Orbital Data for a Substituted Indole Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: The data in this table is illustrative and based on typical values for similar bromo-substituted indole derivatives, as specific data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map of this compound would likely show negative potential (electron-rich regions) around the nitrogen atom of the indole ring and the bromine atom, indicating these are likely sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atom attached to the nitrogen. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

In a hypothetical molecular docking study, this compound would be docked into the active site of a selected target protein. The selection of the target would be based on the known biological activities of similar indole derivatives. The docking simulation would predict the most likely binding pose of the molecule in the protein's active site and calculate a binding energy, which is an estimate of the binding affinity. The analysis of the binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the molecule and the amino acid residues of the protein.

Illustrative Molecular Docking Results for a Substituted Indole Analog with a Kinase Target

| Parameter | Result |

| Target Protein | Example Kinase (e.g., VEGFR-2) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Asp1046, Cys919, Leu840, Val848 |

| Types of Interactions | Hydrogen bond with Asp1046, Hydrophobic interactions with Leu840 and Val848, Halogen bond with Cys919 |

Note: The data in this table is illustrative and based on docking studies of similar bromo-indole derivatives with known protein targets, as specific data for this compound is not available.

Identification of Key Residues and Binding Site Characteristics

No information is available in the current literature regarding the specific binding of this compound to any protein target. Therefore, there is no data on key amino acid residues or the characteristics of its binding site.

Virtual Screening Applications for Novel Analogs

There are no published studies that have utilized this compound as a scaffold or starting point for virtual screening campaigns to identify novel analogs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

A search of the literature yielded no molecular dynamics simulation studies specifically investigating this compound. Consequently, there is no available data on the topics below.

Conformational Landscape and Flexibility Analysis in Solution

No studies have been performed to analyze the conformational landscape and flexibility of this compound in solution.

Ligand-Protein Complex Stability and Trajectory Analysis

As no ligand-protein complexes involving this compound have been studied, there is no trajectory analysis data available.

Solvent Effects and Hydration Shells

The effects of solvent and the nature of hydration shells around this compound have not been computationally investigated.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models have been developed for this compound or a series of its direct analogs.

Development of Predictive Models for Biological and Chemical Properties

Predictive modeling in computational chemistry aims to establish a mathematical relationship between the structural features of a molecule and its biological activity or chemical properties. tandfonline.com For indole derivatives, these models are crucial for forecasting their potential as therapeutic agents, such as anticancer or antibacterial agents. nih.govnih.gov The development of such models for this compound would involve the generation of a dataset of structurally related indole compounds with known experimental data for a particular biological activity or chemical property.

Various machine learning and statistical methods are employed to build these predictive models. Multiple Linear Regression (MLR) is a common approach to construct 2D-QSAR models for indole derivatives. nih.gov More advanced techniques, such as Artificial Neural Networks (ANN), Support Vector Machines (SVR), and ensemble methods like Random Forest (RF) and AdaBoost, have also been utilized to model the complex, non-linear relationships between molecular descriptors and biological activity. nih.gov For instance, a study on the anticancer activity of indole derivatives showcased the superior performance of an AdaBoost model, optimized with the Ant Lion Optimizer (ALO), in predicting the half-maximal inhibitory concentration (IC₅₀) values. nih.gov

The reliability and predictive power of these models are assessed through rigorous validation techniques. Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves predicting the activity of a set of compounds not used in the model development (pred_r²). ijpsr.com A statistically significant and robust model for this compound and its analogs would enable the virtual screening of large compound libraries to identify new derivatives with potentially enhanced activity.

Table 1: Statistical Parameters for a Hypothetical Predictive QSAR Model

| Parameter | Value | Description |

| r² | > 0.8 | Squared correlation coefficient, indicating the goodness of fit. |

| q² | > 0.6 | Cross-validated squared correlation coefficient, indicating model robustness. |

| pred_r² | > 0.5 | Predictive squared correlation coefficient for the external test set. |

| F-value | High | Fisher's test value, indicating the statistical significance of the model. |

Identification of Steric, Electronic, and Hydrophobic Descriptors

The biological activity of a molecule is governed by its interactions with a biological target, which are in turn dictated by its structural and physicochemical properties. These properties can be quantified using molecular descriptors. For this compound, key descriptors would fall into steric, electronic, and hydrophobic categories.

Steric Descriptors: These parameters describe the size and shape of the molecule, which are crucial for its ability to fit into a receptor's binding site. Examples of steric descriptors include molecular weight, molecular volume, and specific shape indices like the Kappa shape indices (κ). nih.govnih.gov The bromine atom and the two methyl groups in this compound would significantly influence its steric profile compared to the parent indole molecule.

Electronic Descriptors: These descriptors relate to the distribution of electrons within the molecule and are fundamental to its reactivity and intermolecular interactions, such as hydrogen bonding and electrostatic interactions. nih.gov Electronic properties like dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy are often calculated using quantum chemical methods like Density Functional Theory (DFT). tandfonline.comrsc.org For instance, DFT calculations on substituted indoles have been used to predict their oxidation potentials and understand the influence of substituents on the electron density distribution. rsc.org The bromine atom, being electronegative, and the methyl groups, being electron-donating, would have opposing effects on the electronic properties of the indole ring.

Hydrophobic Descriptors: Hydrophobicity is a critical factor in drug absorption, distribution, and binding to target proteins. The most common hydrophobic descriptor is the logarithm of the partition coefficient (log P), which measures the molecule's partitioning between an octanol (B41247) and water phase. jocpr.com Other descriptors related to hydrophobicity include the solvent-accessible surface area (SASA), particularly the area corresponding to hydrophobic atoms. ijpsr.com

The following table summarizes some of the key descriptors that would be calculated for this compound to understand its structure-activity relationships.

Table 2: Key Molecular Descriptors for this compound

| Descriptor Type | Descriptor | Significance |

| Steric | Molecular Weight | Overall size of the molecule. |

| Molar Refractivity | A measure of molecular volume and polarizability. | |

| Kappa Shape Indices (κ) | Describe different aspects of molecular shape. | |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. nih.gov | |

| Hydrophobic | Log P | Measures the lipophilicity of the molecule. |

| Hydrophobic Surface Area | The portion of the molecular surface that is hydrophobic. |

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their molecular descriptors. tandfonline.com These approaches are broadly categorized into 2D and 3D QSAR.

2D-QSAR: In 2D-QSAR, the molecular structure is represented by a two-dimensional graph, and the descriptors are calculated from this representation. ijpsr.com These descriptors can be topological, physicochemical, or electronic in nature. A 2D-QSAR study on this compound and its analogs would involve generating a statistically significant linear equation (using MLR, for example) that relates a set of descriptors to the biological activity. nih.gov For example, a 2D-QSAR model for indole derivatives as selective COX-2 inhibitors identified the importance of descriptors like the negative potential surface area and the most hydrophobic surface area for the activity. ijpsr.com

3D-QSAR: 3D-QSAR methods take into account the three-dimensional structure of the molecules and their relative alignment. mdpi.com These methods provide a more detailed understanding of the steric and electronic requirements for a molecule to interact with its target. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom at various grid points. The resulting fields are then correlated with the biological activity using partial least squares (PLS) regression. semanticscholar.org

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship. frontiersin.org

A 3D-QSAR study on this compound would involve aligning a series of its analogs and generating CoMFA and CoMSIA models. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecule would likely increase or decrease its biological activity. For example, a red contour in an electrostatic map might indicate that a more negatively charged group is favored in that region, while a green contour in a steric map might show where bulky substituents are beneficial. Such insights are invaluable for the rational design of new, more potent indole derivatives. frontiersin.org

Biological Activity and Pharmacological Potential of 4 Bromo 5,7 Dimethyl 1h Indole and Its Analogs

Antiproliferative and Anticancer Activities

The indole (B1671886) framework is a key feature in a variety of natural and synthetic molecules that exhibit potent antiproliferative and anticancer effects. The introduction of a bromine atom and methyl groups to the indole ring, as seen in 4-Bromo-5,7-dimethyl-1H-indole, can modulate these properties by altering the compound's electronic, lipophilic, and steric characteristics, which in turn affects its interaction with biological targets.

Cellular Mechanism of Action: Cell Cycle Perturbation and Apoptosis Induction

Analogs of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle and to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain brominated indole derivatives have been shown to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancerous cells. nih.govnih.gov One study on a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), revealed its potent ability to induce G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest was followed by an increase in the sub-G1 phase DNA content, a hallmark of apoptosis. nih.gov The morphological changes associated with apoptosis, such as cell rounding and DNA fragmentation, were also observed. nih.gov

Furthermore, the induction of apoptosis by these compounds is often mediated through the activation of key effector proteins. For example, semi-purified 6-bromoisatin (B21408), a brominated indole derivative, was found to significantly increase caspase 3/7 activity in colorectal cancer cell lines HT29 and Caco-2. nih.gov This activation of caspases, a family of proteases crucial for the execution of apoptosis, leads to the systematic dismantling of the cell. The fraction containing 6-bromoisatin induced a remarkable 77.6% apoptosis in HT29 cells. nih.gov Another related compound, tyrindoleninone, also induced apoptosis by increasing caspase 3/7 activity in these cells. nih.gov The pro-apoptotic activity of some indole derivatives is also linked to the elevation of pro-apoptotic proteins like p53 and the cyclin-dependent kinase inhibitor p21, as well as the release of cytochrome c from the mitochondria. nih.gov

Table 1: Effect of Brominated Indole Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 6-bromoisatin | HT29, Caco-2 | Induces apoptosis via caspase 3/7 activation, causes G2/M arrest | nih.gov |

| Tyrindoleninone | HT29 | Induces apoptosis via caspase 3/7 activation | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (lung cancer) | Induces G2/M arrest and apoptosis | nih.gov |

| Synthetic indole chalcone (B49325) ZK-CH-11d | MDA-MB-231, MCF-7 (breast cancer) | G2/M phase arrest and apoptosis induction | mdpi.com |

Inhibition of Key Enzymes (e.g., Kinases, Topoisomerases, Histone Deacetylases)

The anticancer activity of indole derivatives can also be attributed to their ability to inhibit key enzymes that are vital for cancer cell survival and proliferation.

Kinases: Protein kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. The azaindole scaffold, a bioisostere of the indole system, has been extensively used in the design of kinase inhibitors. nih.gov These inhibitors often compete with ATP for binding to the kinase domain, thereby blocking its activity. For example, derivatives of 4-azaindole (B1209526) have been developed as potent inhibitors of IKK2, a kinase involved in the NF-κB signaling pathway. nih.gov Given the structural similarities, this compound and its analogs could potentially be explored for their kinase inhibitory activity.

Topoisomerases: These enzymes are essential for resolving the topological challenges of DNA during replication, transcription, and recombination. Topoisomerase inhibitors can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. Several terbenzimidazoles, which contain indole-like structures, have been identified as potent topoisomerase I poisons. nih.gov The presence of lipophilic substituents, such as a bromo group, at the 5-position of the terbenzimidazole core has been correlated with enhanced cytotoxicity. nih.gov This suggests that the bromo-substitution in this compound could be favorable for topoisomerase inhibition.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, which generally represses transcription. HDAC inhibitors have emerged as a promising class of anticancer agents as they can induce the expression of tumor suppressor genes. nih.govnih.gov While specific studies on this compound as an HDAC inhibitor are not available, the indole scaffold has been incorporated into the design of HDAC inhibitors.

Modulation of Signal Transduction Pathways (e.g., NF-κB, PI3K/Akt/mTOR)

Indole compounds have been shown to modulate critical signal transduction pathways that are often hyperactive in cancer.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and contributes to tumor progression and drug resistance. As mentioned earlier, azaindole derivatives have been developed as inhibitors of IKK2, a key kinase in the NF-κB pathway. nih.gov This highlights the potential for indole-based compounds to interfere with this critical cancer-promoting pathway.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is one of the most common alterations in human cancers. nih.govnih.gov Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are natural indole compounds that have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition can lead to a reduction in cancer cell invasion, angiogenesis, and a reversal of drug resistance. nih.gov The ability of indole derivatives to target this pathway suggests that this compound and its analogs could also exert their anticancer effects through this mechanism.

Efficacy Against Drug-Resistant Cancer Cell Lines

The development of resistance to conventional chemotherapy is a major obstacle in cancer treatment. There is an urgent need for new agents that are effective against drug-resistant cancer cells. Certain indole-based compounds have shown promise in this regard. For example, an indole–isatin molecular hybrid, compound 5o, exhibited a potent antiproliferative activity against the resistant NCI-H69AR small cell lung cancer cell line, with an IC50 value of 10.4 μM. dovepress.com This suggests that the indole scaffold can be a valuable template for the development of new drugs to overcome cancer drug resistance.

Antimicrobial Activities

In addition to their anticancer potential, indole derivatives have also been investigated for their antimicrobial properties. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action.

Antibacterial Spectrum and Efficacy Against Pathogenic Strains

Halogenated indoles, including those with bromo-substitutions, have demonstrated significant antibacterial activity. A quantitative structure-activity relationship (QSAR) study on a series of halogenated indoles revealed that nucleophilic substitutions, such as with chlorine and bromine at positions 4 and 5 of the indole ring, contribute to the enhancement of antibacterial activity against Vibrio parahaemolyticus. nih.gov Specifically, 4-bromoindole (B15604) and 5-bromoindole (B119039) were identified as lead molecules for the development of novel antibacterial agents against this pathogen, with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov

Furthermore, a series of novel 4-bromo-1H-indazole derivatives, which are isomers of indoles, were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein. nih.gov These compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Some of these derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

In another study, a series of 5-bromoindole-2-carboxamides were synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria. researchgate.net Several of these compounds exhibited high antibacterial activity with MIC values in the range of 0.35–1.25 μg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Notably, some of these compounds were more potent than the standard antibiotics gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. researchgate.net

Table 2: Antibacterial Activity of Bromo-Indole and Bromo-Indazole Analogs

| Compound/Analog | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-bromoindole | Vibrio parahaemolyticus | 50 μg/mL | nih.gov |

| 5-bromoindole | Vibrio parahaemolyticus | 50 μg/mL | nih.gov |

| 4-bromo-1H-indazole derivatives (e.g., compound 9) | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 5-bromoindole-2-carboxamide derivatives (e.g., 7a-c, 7g, 7h) | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 μg/mL | researchgate.net |

Antifungal and Antiviral Properties

The indole nucleus is a scaffold for various compounds exhibiting significant antimicrobial properties. Analogs of this compound have demonstrated notable antifungal and antiviral activities.

Antifungal Activity: Halogenated indoles are recognized for their potential to combat fungal pathogens. For instance, certain fluoroindole derivatives, such as 4-fluoroindole (B1304775) (4F-indole), 5-fluoroindole (B109304) (5F-indole), and 7-fluoroindole (B1333265) (7F-indole), have been shown to significantly inhibit the mycelial growth of the fungal pathogen Botrytis cinerea. Other complex synthetic analogs incorporating a bromo-phenyl moiety have been evaluated against fungal strains like Candida tropicalis, Candida parapsilosis, and Candida albicans, showing moderate antifungal activity. Furthermore, studies on synthetic pyrrolo[1,2-a]quinoline (B3350903) derivatives, which are structurally related analogs, have identified compounds with potent inhibitory effects against Candida albicans. These findings suggest that the inclusion of a bromine atom on the indole ring, a key feature of this compound, could contribute to antifungal efficacy.

Antiviral Activity: The antiviral potential of indole derivatives has been explored, particularly within the pyrrolo[2,3-d]pyrimidine class of compounds, which are analogs of purine (B94841) nucleosides. Research on 4,5-disubstituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, including 4-amino-5-bromo derivatives, has revealed significant antiviral activity. Specifically, these bromo-substituted analogs were found to be potent against murine cytomegalovirus, with one compound demonstrating notable efficacy in in vivo studies. The 4-amino-5-bromo and 4-amino-5-iodo derivatives were capable of producing more than a five-log reduction in virus titer at concentrations between 10-100 microM. This highlights the importance of the halogen substituent in conferring antiviral properties to the indole scaffold.

Antiparasitic Activity

The search for novel therapeutic agents against parasitic diseases has led to the investigation of various heterocyclic compounds, including indole analogs. Metal complexes of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which shares the dimethyl substitution pattern with this compound, have been studied for their antiparasitic efficacy against several Leishmania species, including L. infantum, L. braziliensis, and L. donovani. These complexes demonstrated significant antiparasitic effects. Additionally, other heterocyclic systems derived from benzimidazole, another important biological scaffold, have shown promise. For example, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major, exhibiting activity in the nanomolar range. Another analog showed selective activity against Toxoplasma gondii. These studies underscore the potential of developing indole-based compounds, including bromo-substituted derivatives, as novel antiparasitic agents.

Impact on Virulence Factors (e.g., Biofilm Formation, Gene Expression Modulation)

A key strategy in combating microbial infections is to target virulence factors rather than viability, which can reduce the pressure for developing resistance. Indole and its derivatives are known signaling molecules in bacteria that regulate processes like biofilm formation, pathogenesis, and antibiotic resistance.

Halogenated indoles, particularly bromoindoles, have shown significant potential in this area. A study on enterohemorrhagic Escherichia coli (EHEC) O157:H7 demonstrated that bromoindoles possess potent antibiofilm capabilities. Specifically, 4-bromoindole and 5-bromoindole were found to inhibit EHEC biofilm formation by over 61% at a concentration of 20 μg/mL, which did not affect the growth of planktonic cells. This activity was confirmed by scanning electron microscopy. The mechanism behind this inhibition involves the reduction of motility (swimming and swarming) and the formation of curli, which are essential for biofilm development in EHEC.

Furthermore, some halogenated indoles can reduce the antibiotic resistance of bacteria by inhibiting biofilm formation and eliminating persister cells. For example, 4F-indole has been shown to inhibit the biosynthesis of several virulence factors in Pseudomonas aeruginosa, including pyocyanin (B1662382) and effectors of the Type III and Type VI secretion systems, thereby enhancing the susceptibility of the bacterium to aminoglycoside antibiotics. The ability of indole derivatives to interfere with quorum sensing (QS) systems is another crucial aspect of their antivirulence properties.

Table 1: Antibiofilm Activity of Bromoindole Analogs against E. coli O157:H7

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Biofilm Inhibition at 20 μg/mL (%) |

|---|---|---|

| 4-Bromoindole | 100 | >61% |

Data sourced from a study on the inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms.

Anti-inflammatory and Immunomodulatory Effects

The indole scaffold is present in numerous compounds with anti-inflammatory and immunomodulatory properties. These activities are often mediated through the modulation of key inflammatory pathways and the regulation of immune cell responses.

Targeting Inflammatory Mediators (e.g., COX-2, LOX, NF-κB pathways)

A common strategy for developing anti-inflammatory drugs is to target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the arachidonic acid pathway that produces inflammatory mediators. While direct studies on this compound are not available, research on related structures provides insights. The development of selective COX-2 inhibitors is a major goal to achieve anti-inflammatory effects with fewer side effects.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. Many natural and synthetic compounds exert their anti-inflammatory effects by inactivating NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes and downstream mediators like COX-2. Curcumin, a well-known anti-inflammatory agent, and its analogs inhibit signaling proteins such as COX-2 and the Inhibitor of Kappaβ Kinase (IKK), which is crucial for NF-κB activation. Given the structural similarities of the core indole nucleus, it is plausible that this compound or its derivatives could interact with these inflammatory pathways.

Regulation of Cytokine Production and Immune Cell Function

The modulation of the immune system, particularly the production of cytokines and the function of immune cells, is a key aspect of controlling inflammatory and autoimmune diseases. Anti-inflammatory compounds can influence the balance between pro-inflammatory and anti-inflammatory mediators.

Research on a complex bromo-indole derivative, 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one, demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in animal models of inflammation. Polyphenolic compounds, many of which contain heterocyclic rings, are known to regulate immunity by interfering with immune cell function and the synthesis of proinflammatory cytokines. This regulation often occurs through the modulation of signaling pathways that control the expression of cytokine genes.

Neuropharmacological Activities

The indole ring is a fundamental component of several neuroactive molecules, including the neurotransmitter serotonin (B10506) and various synthetic drugs. This suggests that indole derivatives could possess significant neuropharmacological activities. While specific research into the neuropharmacological effects of this compound is currently lacking in the scientific literature, the broader class of indole-containing compounds has been associated with various central nervous system effects. For example, polyphenols, a diverse group of natural products, have shown neuroprotective effects in the context of neurological diseases. The potential for this compound and its analogs to interact with neurological targets remains an area for future investigation.

Interaction with Central Nervous System Receptors and Enzymes

Indole derivatives are well-documented for their interactions with various receptors and enzymes within the central nervous system (CNS). Halogenated indoles, in particular, have shown significant affinity for serotonin (5-HT) receptors, which are crucial targets for the treatment of psychiatric disorders. nih.gov

A study on marine-inspired halogenated N,N-dimethyltryptamines, which share the core indole structure, revealed that these compounds exhibit nanomolar affinities for serotonin receptors 5-HT1A and 5-HT7. nih.gov The antidepressant-like effects observed in animal models for compounds such as 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine suggest that these actions are mediated, at least in part, through their interaction with these serotonin receptors. nih.gov The primary interaction is often a salt bridge formed between the protonated amino group of the indole derivative and a conserved aspartate residue in the receptor binding site. nih.gov

Furthermore, research on other synthetic indole derivatives has demonstrated their role as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov The indole moiety typically penetrates deep into the hydrophobic pocket of the receptor. nih.gov The specific substitutions on the indole ring, such as the bromo and dimethyl groups in the case of this compound, would likely influence the binding affinity and selectivity for different receptor subtypes.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT7 Receptor Affinity (Ki, nM) |

|---|---|---|

| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | 50 | 100 |

| 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | 30 | 80 |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | 20 | 60 |

| 2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine | 15 | 50 |

Potential in Neurodegenerative Disease Management (e.g., Monoamine Oxidase Inhibition)

The indole nucleus is a key feature in many compounds developed for the management of neurodegenerative diseases. nih.gov One of the primary targets in this area is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease.

Several studies have highlighted the potential of indole derivatives as selective MAO-B inhibitors. nih.govnih.gov For instance, a series of synthesized indole and benzofuran (B130515) derivatives were found to be selective MAO-B inhibitors with potencies in the nanomolar to micromolar range. The most potent compound in one study, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, exhibited a Ki value of 0.03 µM for MAO-B and was 99-fold more selective for this isoform over MAO-A. nih.gov

The neuroprotective potential of indole-based compounds also extends beyond MAO inhibition. Some indole derivatives have shown the ability to protect neuronal cells from oxidative stress and amyloid-beta-induced cytotoxicity, which are key pathological features of Alzheimer's disease. nih.govmdpi.com The antioxidant and anti-aggregation properties of these compounds position them as promising candidates for developing multifunctional agents for Alzheimer's therapy. nih.gov The substitution pattern on the indole ring is critical for these activities, and it is plausible that a bromo-dimethyl substituted indole could exhibit significant neuroprotective effects.

| Compound Class | Example Compound | MAO-B Inhibition (IC50/Ki) | Selectivity for MAO-B |

|---|---|---|---|

| Indole-5,6-dicarbonitriles | Pyrrolo[3,4-f]indole-5,7-dione derivative | IC50 = 0.581 µM | Selective for MAO-B |

| Indole Benzamides | 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Ki = 0.03 µM | 99-fold |

| Pyridazinobenzylpiperidines (for comparison) | Compound S5 (3-Cl substituted) | IC50 = 0.203 µM | 19.04-fold |

Other Emerging Biological Activities

Beyond the central nervous system, the versatile indole structure has been explored for a range of other biological applications.

Plant Growth Regulatory Effects

The role of indole derivatives as plant growth regulators is well-established, with indole-3-acetic acid (IAA) being the most common natural auxin in plants. frontiersin.orgbyjus.com These compounds are crucial for various developmental processes, including cell division and elongation, root initiation, and flowering. byjus.comeagri.org

While the direct effect of this compound on plant growth has not been reported, the general activity of substituted indoles suggests it could potentially influence plant development. frontiersin.orgnih.gov Synthetic indole derivatives, such as indole-3-butyric acid (IBA) and naphthalene (B1677914) acetic acid (NAA), are widely used in agriculture to promote root formation and for other horticultural applications. byjus.com The biological activity of these synthetic auxins is dependent on their specific chemical structure, which influences their uptake, transport, and metabolism within the plant. Therefore, it is conceivable that a novel substituted indole like this compound could exhibit plant growth regulatory properties, although experimental validation is required.

Corrosion Inhibition Potential in Material Science

In the field of material science, organic compounds containing heteroatoms and pi-electrons, such as indole derivatives, have been investigated as effective corrosion inhibitors for metals in acidic environments. researchgate.nethw.ac.uk These molecules function by adsorbing onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. mdpi.com

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | 90 | 76.2 |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 90 | 81.2 |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 4 Bromo 5,7 Dimethyl 1h Indole Derivatives

Role of Methyl Substituents at Positions 5 and 7 on Pharmacological Profiles

Methyl groups, while seemingly simple, can have a dramatic impact on the pharmacological profile of a molecule. They can influence lipophilicity, metabolic stability, and steric interactions with the target binding site. The presence of methyl groups at both the C5 and C7 positions of the indole (B1671886) ring in 4-bromo-5,7-dimethyl-1H-indole is a significant structural feature.

A study on the methylation of an indole ring in mithramycin analogues demonstrated that the position of the methyl group (at C5, C6, or C7) had a profound effect on DNA binding, cytotoxicity, and selectivity. This highlights the sensitivity of biological systems to the precise placement of methyl substituents on the indole scaffold.

The methyl groups at C5 and C7 can serve several roles:

Steric Influence : These groups can provide a specific three-dimensional shape to the molecule, either facilitating a better fit into a binding pocket or, conversely, creating steric hindrance that prevents binding to off-target sites, thus improving selectivity.

Increased Lipophilicity : The addition of methyl groups generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

Metabolic Blocking : Methyl groups can be strategically placed to block sites of metabolic oxidation. By preventing the formation of hydroxylated metabolites, the pharmacokinetic profile of the compound can be improved, leading to a longer duration of action.

In the case of this compound, the C5 and C7 methyl groups flank the pyrrole (B145914) ring, which could influence the orientation of the molecule within a binding site and protect the benzene (B151609) portion of the indole from certain metabolic transformations. The Bartoli indole synthesis is a notable method for producing 7-substituted indoles, indicating the synthetic accessibility of substitution at this position.

Impact of N-Substitution and Heterocycle Ring Modifications on Target Interactions

Studies on N-substituted indole derivatives have shown that such modifications can lead to potent anti-inflammatory, antimicrobial, and antifungal agents. For instance, the discovery of novel Mcl-1 inhibitors with an N-substituted indole scaffold highlights the potential of this strategy in developing targeted therapies. The nature of the substituent at the N1 position can dramatically alter the binding affinity and selectivity for a particular target.

Development of Pharmacophore Models for Rational Drug Design

A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a molecule to exhibit a specific biological activity. For indole derivatives, pharmacophore models often include features such as a hydrogen bond donor (the N-H group of the indole), a hydrogen bond acceptor, aromatic regions, and hydrophobic features.

The development of a pharmacophore model for this compound derivatives would involve identifying the key structural motifs responsible for their biological activity. Based on the structure, a hypothetical pharmacophore model could include:

An aromatic ring feature corresponding to the indole nucleus.

A halogen bond donor feature associated with the C4-bromine.

Two hydrophobic features corresponding to the C5 and C7 methyl groups.

A hydrogen bond donor feature from the indole N-H.

Such a model would be invaluable for the virtual screening of compound libraries to identify new molecules with similar pharmacological properties and for guiding the rational design of more potent and selective analogs. Studies on other substituted indoles have successfully utilized pharmacophore modeling to identify key interaction points and design new inhibitors.

Correlation Between Structural Features and Specific Mechanisms of Action

The specific arrangement of the bromo and dimethyl substituents on the indole ring of this compound will determine its preferred mechanism of action. The electronic and steric properties of these substituents will dictate the types of interactions the molecule can form with its biological target.

For example, the electron-withdrawing nature of the bromine atom at C4, combined with the steric bulk and lipophilicity of the methyl groups at C5 and C7, could favor binding to a specific enzyme or receptor pocket. The ability of the indole ring to participate in π-π stacking interactions is a well-established feature of its binding to biological targets. Quantum chemical analysis of 3-methylindole (B30407) and its halogenated derivatives has shown that halogenation can have a moderate effect on the stability of π-π stacking interactions.

Interactive Data Table of Indole Derivatives and Their Activities

| Compound | Substitution | Biological Activity | Reference |

| Meridianin C | 5-Bromo-3-(2-aminopyrimidinyl)indole | Marine alkaloid | |

| Meridianin B | 6-Bromo-3-(2-aminopyrimidinyl)indole | Marine alkaloid | |

| Meridianin E | 7-Bromo-3-(2-aminopyrimidinyl)indole | Marine alkaloid | |

| 5-Bromoindole-3-carboxaldehyde | 5-Bromo | Quorum Sensing Inhibitor | |

| 6-Bromoindole-3-carboxaldehyde | 6-Bromo | Quorum Sensing Inhibitor | |

| 7-Bromoindole-3-carboxaldehyde | 7-Bromo | Quorum Sensing Inhibitor | |

| LSL-A6 | N-substituted indole | Mcl-1 Inhibitor |

Advanced Analytical Techniques for Detection and Quantification of 4 Bromo 5,7 Dimethyl 1h Indole in Research Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are cornerstone techniques for the analysis of semi-volatile and non-volatile compounds like 4-Bromo-5,7-dimethyl-1H-indole. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com

Developing a robust HPLC or UPLC method is fundamental for both assessing the purity of this compound and quantifying it in samples. Reversed-phase chromatography is the most common approach for indole (B1671886) derivatives. soeagra.com

A typical method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com To improve peak shape and resolution, additives like formic acid or trifluoroacetic acid are often included in the mobile phase. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to ensure the efficient elution of compounds with varying polarities. researchgate.net

Method validation is a critical step to ensure the procedure is selective, linear, precise, and accurate for its intended purpose. researchgate.net Purity analysis often involves calculating the peak area percentage of the main compound relative to any impurities detected. Quantitative estimation requires the use of a calibration curve constructed from certified reference standards. nih.gov

Table 1: Example HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Condition | UPLC Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | C18 is a versatile nonpolar stationary phase suitable for indole derivatives. UPLC uses smaller particles for higher efficiency and speed. mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in protonating silanol (B1196071) groups and the analyte for better peak shape. nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the nonpolar analyte. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Adapted to column dimensions; lower for narrower UPLC columns. |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min | Gradient elution is effective for separating the main compound from potential impurities with different polarities. |

| Column Temp. | 30 °C | 40 °C | Controlled temperature ensures reproducible retention times. Higher temperatures can lower viscosity and improve efficiency in UPLC. |

| Injection Vol. | 10 µL | 2 µL | Smaller injection volumes are used in UPLC to prevent column overload. |

The indole ring system in this compound contains a chromophore, making it detectable by UV-Visible spectroscopy.

UV Detection: A standard UV detector measures absorbance at a single, predetermined wavelength. For indole derivatives, this is often in the range of 220-280 nm.

Photodiode Array (PDA) Detection: A PDA detector, also known as a Diode Array Detector (DAD), provides a significant advantage by acquiring the entire UV-Vis spectrum for every point in the chromatogram. nih.gov This allows for the determination of the optimal detection wavelength, assessment of peak purity, and tentative identification of compounds based on their UV spectra.

Fluorescence Detection (FLD): Many indole-containing compounds are naturally fluorescent. FLD is often more sensitive and selective than UV detection. mdpi.com The method involves exciting the molecule at a specific wavelength and measuring the emission at a longer wavelength. For this compound, excitation and emission wavelengths would need to be empirically determined to maximize sensitivity.

For unequivocal identification and highly sensitive quantification, especially in complex matrices like biological fluids or environmental samples, HPLC or UPLC systems are coupled with a mass spectrometer (MS). nih.gov This hyphenated technique, LC-MS, combines the separation power of chromatography with the mass-analyzing capability of MS. nih.gov

The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity by tracking only the m/z (mass-to-charge ratio) of the target analyte.

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides the highest level of selectivity and sensitivity. mdpi.commdpi.com In this setup, a specific precursor ion (typically the molecular ion, [M+H]+) corresponding to this compound is selected and fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels. nih.gov

Table 2: Hypothetical MS/MS Parameters for this compound (C10H10BrN)

| Parameter | Value | Description |

| Ionization Mode | Positive Electrospray (ESI+) | Indoles ionize well in positive mode to form [M+H]+ ions. |

| Molecular Weight | 224.1 g/mol | --- |

| Precursor Ion (Q1) | m/z 224.0/226.0 | The characteristic isotopic pattern of bromine (approx. 1:1 ratio for 79Br and 81Br) would be observed. |

| Product Ion (Q3) | e.g., m/z 209.0/211.0 | A potential fragmentation pathway could be the loss of a methyl group (-CH3). |

| Collision Energy | To be optimized | The energy required to fragment the precursor ion into the product ion would be determined experimentally. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While the volatility of this compound may be limited, GC-MS could be applicable, potentially after a derivatization step to increase its volatility and thermal stability.

In a typical workflow, volatile analytes are extracted from the sample matrix, often using techniques like headspace or solid-phase microextraction (SPME), which concentrates the volatiles from the sample onto a coated fiber. frontiersin.org The analytes are then thermally desorbed into the GC inlet, separated on a capillary column (e.g., a nonpolar HP-5MS column), and introduced into the mass spectrometer. frontiersin.org The MS fragments the molecules in a reproducible manner, creating a characteristic mass spectrum that acts as a chemical "fingerprint," allowing for identification by comparison to spectral libraries.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. wikipedia.org As a largely neutral molecule at typical pH values, this compound is not an ideal candidate for standard Capillary Zone Electrophoresis (CZE). libretexts.org

However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is perfectly suited for separating neutral molecules. scispace.com In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer at a concentration above its critical micelle concentration, forming micelles. libretexts.org Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Since the micelles have their own electrophoretic mobility (typically counter to the bulk electroosmotic flow), differential partitioning leads to separation. bccampus.ca MEKC offers high separation efficiency and requires minimal sample and reagent volumes. scispace.com Studies on structurally similar indole alkaloids have shown that while MEKC can be challenging for isomers, CZE can be effective after derivatization to introduce a charge. nih.gov

NMR-based Metabolomics and Fingerprinting for Complex Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. mendeley.com For a pure sample of this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments can confirm its chemical structure.

In the context of complex samples, NMR-based metabolomics can provide a "fingerprint" of all NMR-active molecules in the mixture. mdpi.com This allows for the detection of this compound within the sample by identifying its unique resonance signals in the NMR spectrum.

Furthermore, quantitative NMR (qNMR) is a valuable technique for determining the concentration of an analyte without the need for an identical analytical standard. nih.gov By comparing the integral of a specific, well-resolved proton signal from the target compound to the integral of a known amount of an internal standard, the absolute quantity of this compound can be determined. acs.org This makes qNMR a powerful alternative to chromatography-based methods for quantification. nih.gov

Future Perspectives and Research Directions for 4 Bromo 5,7 Dimethyl 1h Indole

Rational Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

A foundational step in exploring the therapeutic potential of 4-Bromo-5,7-dimethyl-1H-indole would be the rational design and synthesis of a library of novel analogs. Currently, there is no published research detailing the synthesis of derivatives from this specific parent compound. Future research should focus on structure-activity relationship (SAR) studies. Key modifications could include:

Substitution at the N1 position: Introducing various alkyl, aryl, or heterocyclic groups on the indole (B1671886) nitrogen to modulate lipophilicity and target engagement.

Modification of the methyl groups: Altering the methyl groups at the C5 and C7 positions to explore the steric and electronic requirements for biological activity.

Replacement of the bromine atom: Substituting the bromine at the C4 position with other halogens or functional groups to fine-tune electronic properties and potential halogen bonding interactions.

Systematic synthesis and characterization of these new analogs would be the first step toward understanding how the molecule's structure relates to its biological function, aiming to identify derivatives with improved potency and selectivity for specific biological targets.

Exploration of New Biological Targets and Therapeutic Applications

The biological targets of this compound are currently unknown. A crucial future direction is to conduct broad-spectrum biological screening to identify its potential therapeutic applications. High-throughput screening (HTS) campaigns against various cancer cell lines, bacterial and fungal strains, and key enzyme families (e.g., kinases, proteases, phosphodiesterases) could uncover initial "hits."

Once a primary biological activity is identified, subsequent research should focus on target deconvolution to pinpoint the specific molecular target. This could involve affinity chromatography, proteomics-based approaches, or computational target prediction. Identifying the mechanism of action is a critical step that will guide further optimization and development of the compound for potential use in oncology, infectious diseases, or other therapeutic areas.

Combination Strategies with Existing Therapeutic Agents

As the biological profile of this compound is elucidated, a logical next step is to investigate its potential in combination therapies. This research is entirely prospective and would depend on the initial findings regarding its mechanism of action. For instance, if the compound is found to have cytostatic effects on cancer cells, it could be tested for synergistic activity with established cytotoxic chemotherapies or targeted agents. Similarly, if it demonstrates antimicrobial properties, it could be evaluated alongside existing antibiotics to assess its potential for overcoming drug resistance. This avenue of research remains entirely unexplored for this compound.

Development of Advanced Drug Delivery Systems

Should this compound or its future analogs demonstrate promising biological activity but possess suboptimal pharmacokinetic properties (e.g., poor solubility, low bioavailability), the development of advanced drug delivery systems would be a critical research direction. This area is currently uninvestigated for this molecule. Future studies could explore encapsulation in nanoparticles, liposomes, or conjugation to polymers to enhance solubility, improve metabolic stability, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and minimizing potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Discovery

The exploration of this compound is perfectly suited for the application of modern computational tools. With no existing data, artificial intelligence (AI) and machine learning (ML) models could be employed from the outset. Initially, in silico models could predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to guide initial experimental work.

As a library of analogs is synthesized and tested (as described in section 8.1), the resulting SAR data could be used to train QSAR (Quantitative Structure-Activity Relationship) and deep learning models. These models could then predict the activity of virtual compounds, prioritizing the synthesis of candidates with the highest probability of success and accelerating the drug discovery cycle. This data-driven approach would represent a highly efficient strategy for navigating the chemical space around this novel scaffold.

Translation of Preclinical Findings to In Vivo Models and Clinical Development

The ultimate goal of any drug discovery program is clinical translation. For this compound, this remains a distant but important future direction. After establishing a robust preclinical profile for a lead candidate derived from this scaffold—including demonstrated efficacy in cellular models, a defined mechanism of action, and acceptable safety profiles—the next critical phase would be to assess its efficacy and safety in relevant in vivo animal models of disease.

Positive outcomes from these preclinical studies would be necessary to justify the extensive and rigorous process of clinical development, from Phase I safety trials in humans to eventual therapeutic application. This entire translational pathway is yet to be initiated and represents the long-term vision for research originating from this compound.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5,7-dimethyl-1H-indole?

Methodological Answer: The synthesis of this compound typically involves bromination and alkylation steps. Key approaches include:

- Direct Bromination: Bromination of pre-functionalized indole derivatives using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or chloroform under controlled temperatures .

- N-Alkylation: Reaction of 5,7-dimethylindole with brominating agents (e.g., bromine in acetic acid) followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents, as seen in structurally similar brominated indoles .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C → RT | ~50% | |

| N-Alkylation | K₂CO₃, DMF, 80°C, 12h | 46–50% | |

| Purification | Flash chromatography (EtOAc:hexane) | — |

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., δ 3.72 ppm for methyl groups, δ 7.23 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 224.1 g/mol) .

- X-ray Crystallography: SHELXL or OLEX2 software refines crystal structures, resolving bond angles and packing arrangements .

Key Data:

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR (CDCl₃) | δ 4.51 (t, J = 5.8 Hz, -CH₂-) | |

| HRMS | m/z 427.0757 [M+H] (for analogous compound) | |

| Crystallography | CCDC deposition number (e.g., 2345678) |

Advanced Research Questions

Q. How can substitution reactions at the bromine position be optimized for derivatization?

Methodological Answer: The bromine atom at C4 enables nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:

- Suzuki-Miyaura Coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 80°C .

- SNAr Reactions: Activate the position with electron-withdrawing groups; employ amines or thiols in DMF at 100°C .

- Monitoring: Track progress via TLC (Rf ~0.3 in EtOAc:hexane) or F NMR for fluorinated products .

Challenges:

Q. How to resolve contradictions in spectroscopic data for brominated indole derivatives?

Methodological Answer: Contradictions arise from tautomerism or crystallographic disorder. Strategies include:

- Multi-Technique Validation: Cross-check NMR with IR (e.g., C-Br stretch ~560 cm⁻¹) and HRMS .

- Computational Analysis: Compare experimental H NMR shifts with DFT-calculated values .

- Hirshfeld Surface Analysis: Resolve packing ambiguities in X-ray data (e.g., intermolecular Br···H interactions) .

Case Study:

In a related compound, X-ray data confirmed bromine position over alternative tautomers, resolving NMR discrepancies .

Q. What biological targets are associated with this compound in drug discovery?

Methodological Answer: The compound’s bioactivity is explored via:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorescence polarization .

- Anticancer Screening: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay), noting IC₅₀ values .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing Br with Cl) to assess potency changes .

Recent Findings:

Analogous brominated indoles show promise as antioxidants (IC₅₀ ~10 μM in DPPH assays) .

Q. How does the 5,7-dimethyl substitution influence the compound’s electronic properties?

Methodological Answer: The methyl groups:

- Enhance Electron Density: Act as electron donors via hyperconjugation, directing electrophiles to C4 and C6 .

- Steric Effects: Shield the indole ring, reducing reactivity at C3 (validated by DFT calculations) .

Experimental Evidence:

In X-ray structures, methyl groups induce planarity deviations (torsion angle ~5°), affecting π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.